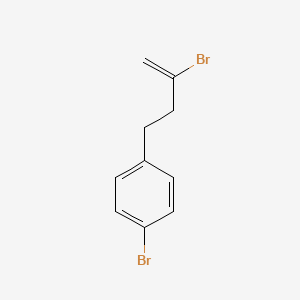

2-Bromo-4-(4-bromophenyl)-1-butene

Description

2-Bromo-4-(4-bromophenyl)-1-butene is a brominated alkene derivative featuring a butene backbone substituted with bromine at the C2 position and a 4-bromophenyl group at the C4 position. Its molecular formula is C₁₀H₉Br₂, with a molecular weight of 280.0 g/mol. The compound’s structure combines a reactive allylic bromide moiety with a brominated aromatic ring, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Heck reactions) and polymer chemistry . Its dual bromine substituents enhance electrophilicity, facilitating nucleophilic substitutions or eliminations.

Properties

IUPAC Name |

1-bromo-4-(3-bromobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWELTQIWSBUKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641104 | |

| Record name | 1-Bromo-4-(3-bromobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-34-1 | |

| Record name | 1-Bromo-4-(3-bromo-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(3-bromobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-bromophenyl)-1-butene typically involves the bromination of 4-phenyl-1-butene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous bromine.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(4-bromophenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alkanes or alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of phenols, amines, or thiols.

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-Bromo-4-(4-bromophenyl)-1-butene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-bromophenyl)-1-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine atoms, which can participate in electrophilic aromatic substitution reactions. Additionally, the double bond in the butene moiety allows for reactions such as addition and polymerization. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 2-bromo-4-(4-bromophenyl)-1-butene is compared below with structurally analogous compounds. Key differences arise from substituent variations on the phenyl ring and their electronic/steric effects.

Table 1: Structural and Physical Property Comparison

Key Differences and Implications

Substituent Effects on Reactivity :

- The 4-bromophenyl group in the target compound increases electrophilicity, favoring nucleophilic aromatic substitution or coupling reactions. In contrast, methoxy-substituted analogs (e.g., 2-methoxy or 3-methoxy derivatives) exhibit electron-donating effects, which stabilize the aromatic ring but reduce reactivity toward electrophiles .

- The carboethoxy variant (C₁₃H₁₅BrO₂) introduces ester functionality, enabling applications in polymer side-chain modifications (e.g., ring-opening polymerization) .

Physical Properties :

- Density and Boiling Points : Bromine’s high atomic mass increases density (~1.6 g/cm³ estimated) and boiling points (~290°C) for the target compound compared to methoxy or carboethoxy derivatives (density ~1.287 g/cm³) .

- Volatility : The 3-methoxy derivative’s lower boiling point (97–103°C under vacuum) suggests higher volatility, advantageous in gas-phase reactions .

Biological and Material Applications :

Biological Activity

2-Bromo-4-(4-bromophenyl)-1-butene is a compound that has garnered interest in the scientific community for its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and other relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Formula: C10H8Br2

Molecular Weight: 292.98 g/mol

CAS Number: 18064-45-6

The compound features a brominated butene structure, which is significant for its reactivity and interaction with biological systems. The presence of bromine atoms enhances its electrophilic character, making it a candidate for various biochemical interactions.

Research indicates that this compound exhibits notable biochemical activity. It has been investigated for its potential antimicrobial and anticancer properties. The compound's ability to interact with enzymes and proteins is crucial for its biological effects:

- Enzyme Inhibition: The compound has shown the ability to inhibit tubulin polymerization, which is essential for cell division.

- Cell Cycle Disruption: It induces cell cycle arrest at the G2/M phase, affecting cellular proliferation.

Cellular Effects

In vitro studies have demonstrated that this compound affects various cell types:

- Cytotoxicity: The compound exhibits cytotoxic effects on cancer cell lines, leading to apoptosis at specific concentrations.

- Cell Proliferation: At lower doses, it can inhibit cell proliferation without significant toxicity.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve several pathways:

- Binding Interactions: The compound binds to specific biomolecules, inhibiting their functions. This includes interactions with proteins involved in the cell cycle and apoptosis pathways.

- Metabolic Pathways: It is metabolized by cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.